molecular formula C17H20FNO B4939697 N-1-adamantyl-4-fluorobenzamide

N-1-adamantyl-4-fluorobenzamide

Cat. No.: B4939697
M. Wt: 273.34 g/mol
InChI Key: YHHVYTFJKJJFGH-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-fluorobenzamide is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is a member of the adamantyl benzamide family and has been synthesized using various methods.

Scientific Research Applications

N-1-adamantyl-4-fluorobenzamide has been studied for its potential applications in various fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-adamantyl-4-fluorobenzamide in lab experiments is its potential as a tool for studying inflammation, pain, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-1-adamantyl-4-fluorobenzamide. One area of interest is its potential as a therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is its use as a tool for studying the mechanisms of these diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-1-adamantyl-4-fluorobenzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of adamantylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by recrystallization.

Properties

IUPAC Name

N-(1-adamantyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHVYTFJKJJFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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